molecular formula C21H17N3O3S B2434131 3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one CAS No. 1989757-98-3

3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one

Cat. No. B2434131
CAS RN: 1989757-98-3
M. Wt: 391.45
InChI Key: FQTWWIXCVRIXHC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzothieno[2,3-d]pyrimidin-3(4H)-yl group attached to a chromen-2-one moiety via an acetyl linkage . The benzothieno[2,3-d]pyrimidin-3(4H)-yl group is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. The benzothieno[2,3-d]pyrimidin-3(4H)-yl group indicates a thiophene ring (a 5-membered ring consisting of four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions) . The chromen-2-one moiety is a bicyclic compound consisting of a benzene ring fused to a 2H-chromen-2-one ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The imino group (-NH) at the 4-position of the benzothieno[2,3-d]pyrimidin-3(4H)-yl ring and the carbonyl group (C=O) in the chromen-2-one moiety are likely sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the imino and carbonyl groups could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Activity

3-[(4-Imino-5,6,7,8-Tetrahydro[1]Benzothieno[2,3-d]Pyrimidin-3(4H)-yl)Acetyl]-2H-Chromen-2-one and its derivatives have been studied for their antimicrobial properties. For instance, Vlasov et al. (2018) synthesized 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones and found that these compounds showed higher antimicrobial activity against Staphylococcus aureus compared to the reference drug streptomycin (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018). Additionally, compounds synthesized by Ashalatha et al. (2007) were screened for antimicrobial activities, with some showing promising results (Ashalatha, Narayana, Raj, & Kumari, 2007).

Synthesis of Derivatives

Research has focused on synthesizing various derivatives of this compound for potential bioactive properties. For example, Ding et al. (2003) developed methods for synthesizing 2-substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones, exploring the effects of different nucleophiles on cyclization (Ding, Yang, & Zhu, 2003). Moreover, Banothu & Bavanthula (2012) synthesized chromeno pyrimidinone derivatives using an acidic ionic liquid, highlighting their antimicrobial activity (Banothu & Bavanthula, 2012).

Potential Medicinal Properties

Several studies have synthesized derivatives of this compound to explore their medicinal properties. Liu et al. (2006) designed and synthesized new derivatives via the aza-Wittig reaction, confirming their structures through various analyses (Liu, He, Ren, & Ding, 2006). Also, compounds synthesized by Soliman et al. (2009) as potential antimicrobial agents were tested, with some showing significant activity against specific strains (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, differentiation, and survival.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (like pi3k or protein tyrosine kinases) and inhibit their activity . This inhibition could alter the normal signaling pathways within the cell, leading to changes in cellular functions.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, if the compound inhibits PI3K, it would impact the PI3K/AKT/mTOR pathway, which is critical for cell survival and growth . Similarly, inhibition of protein tyrosine kinases could affect various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits PI3K or protein tyrosine kinases, it could potentially lead to decreased cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

3-[2-(4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c22-19-18-13-6-2-4-8-17(13)28-20(18)23-11-24(19)10-15(25)14-9-12-5-1-3-7-16(12)27-21(14)26/h1,3,5,7,9,11,22H,2,4,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTWWIXCVRIXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)CC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one

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